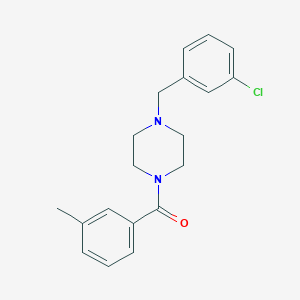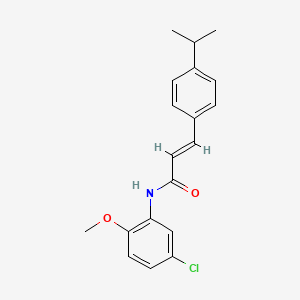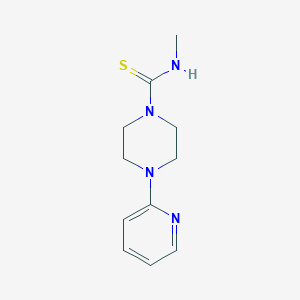![molecular formula C17H10N2O3 B5811470 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a fused imidazole and isoquinoline ring system. The compound has been shown to possess various biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have suggested that the compound could exert its biological activities by modulating various cellular pathways. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have suggested that the compound could exert various biochemical and physiological effects. For instance, the compound has been shown to possess antioxidant activity, which could help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory activity, which could help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential to exhibit multiple biological activities. This makes it a potential candidate for drug development. However, one of the limitations of using the compound is its low solubility in water, which could limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. Some of these include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to investigate the potential application of the compound in the treatment of Alzheimer's disease.
3. Development of more efficient synthesis methods for the compound.
4. Studies to investigate the potential application of the compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
5. Studies to investigate the potential application of the compound in agriculture, such as its use as a fungicide or insecticide.
Conclusion:
This compound is a chemical compound that has shown significant potential in scientific research. Its multiple biological activities make it a potential candidate for drug development, and studies have suggested that it could be used in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic acid. The resulting product is then oxidized to form the desired compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential application in drug development. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory activities. Studies have also suggested that the compound could be used as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(5-formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-9-12-5-6-15(22-12)16-14(10-21)19-8-7-11-3-1-2-4-13(11)17(19)18-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWKQXBUSXIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=C(O4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)

![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)